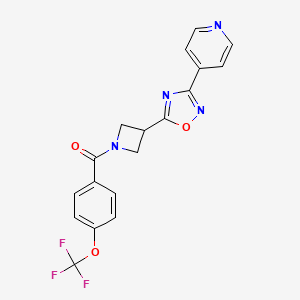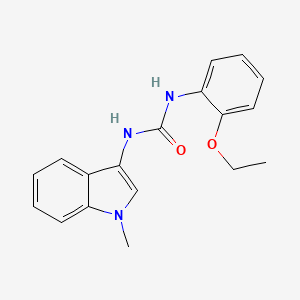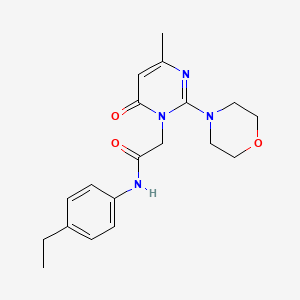![molecular formula C19H16ClFN2O2S B2956813 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 932986-88-4](/img/structure/B2956813.png)
2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide” is not directly found in the search results. However, a similar compound, CRL-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide), is identified1. It is the bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor1. Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects1.
Synthesis Analysis
The synthesis analysis of the compound is not directly available. However, related compounds such as Ethyl (4-fluorobenzoyl)acetate have been used as precursors in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments2.Molecular Structure Analysis
The molecular structure of the compound is not directly available. However, a similar compound, 2-(4-Chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, has a molecular formula of C15H11ClF3NO3 and an average mass of 345.701 Da3.Chemical Reactions Analysis
The chemical reactions involving the compound are not directly available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not directly available. However, a similar compound, 2-(4-Chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, has a density of 1.4±0.1 g/cm3, a boiling point of 464.4±45.0 °C at 760 mmHg, and a flash point of 234.7±28.7 °C3.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- A study by Patel, Mistry, and Desai (2009) detailed the synthesis of various derivatives, including 4-thiazolidinone and 5-methyl-4-thiazolidinone, from ethyl (4-chlorophenoxy)acetate. These derivatives were explored for their antimicrobial properties, demonstrating the compound's potential in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009).
Photovoltaic and Ligand-Protein Interaction Studies
- Research on bioactive benzothiazolinone acetamide analogs by Mary et al. (2020) explored their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study also investigated these compounds' non-linear optical (NLO) activities and their interactions with the Cyclooxygenase 1 (COX1) enzyme, revealing insights into their ligand-protein interactions and photovoltaic efficiency (Mary et al., 2020).
Anticancer Drug Synthesis
- Sharma et al. (2018) focused on synthesizing N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluating its anticancer activity through in silico modeling. This highlights the application of related compounds in designing drugs targeting specific cancer receptors (Sharma et al., 2018).
Antibacterial Agent Development
- A study on the synthesis and QSAR studies of 4-oxo-thiazolidines as potential antibacterial agents by Desai et al. (2008) shows the exploration of these compounds for developing new antibacterial drugs. The research included evaluating the antibacterial activity against S. aureus and E. coli (Desai et al., 2008).
Antimicrobial Activity of Sulfide and Sulfone Derivatives
- Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which were screened for their antimicrobial activity against bacteria and fungi, demonstrating the potential of these compounds in antimicrobial therapy (Badiger et al., 2013).
Safety And Hazards
The safety and hazards of the compound are not directly available. However, a similar compound, 2-(p-Chlorophenoxy)-2-methylpropionic acid, is classified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) as having Acute oral toxicity Category 4. It is harmful if swallowed and may cause skin, eye, and respiratory tract irritation4.
Zukünftige Richtungen
The future directions of the compound are not directly available from the search results. However, pre-clinical trials have been underway since December 2015 for CRL-40,940, a similar compound1.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-14-4-6-17(7-5-14)25-11-18(24)22-9-8-16-12-26-19(23-16)13-2-1-3-15(21)10-13/h1-7,10,12H,8-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWRABWEQVJORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2956734.png)
![4-{(2E)-3-[4-(methylethyl)phenyl]prop-2-enoyl}phenyl 4-methylbenzoate](/img/structure/B2956736.png)
![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)
![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2956742.png)
![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)

